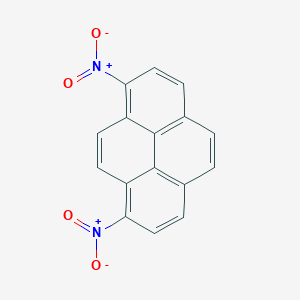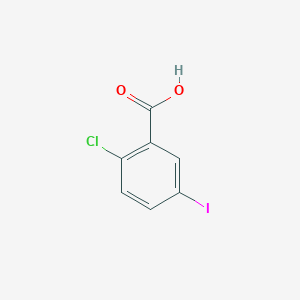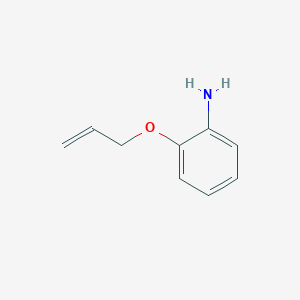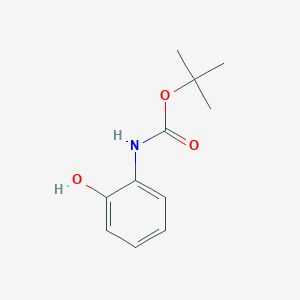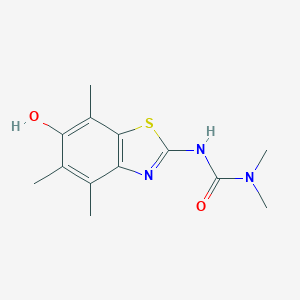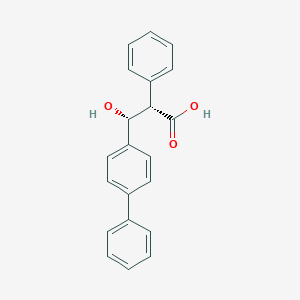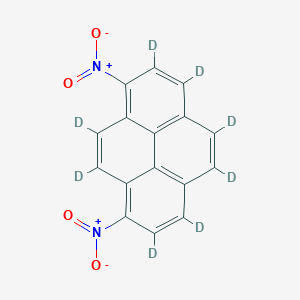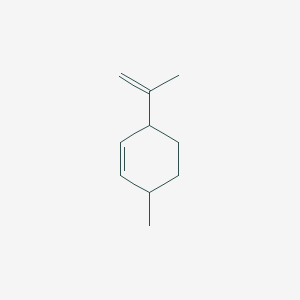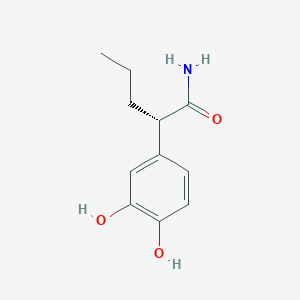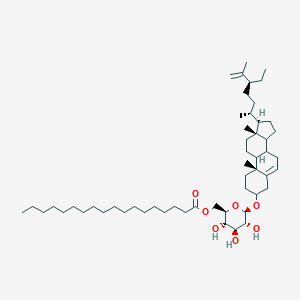
3-Sgsgd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Sgsgd is a novel compound that has been recently discovered and has shown great potential in various scientific research applications. This compound has been synthesized using a unique method and has been found to have significant biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-Sgsgd involves the activation of specific signaling pathways in cells. This leads to the regulation of gene expression and the modulation of various cellular processes. The compound has been found to target specific proteins and enzymes that are involved in these pathways, leading to its unique effects on cells.
Biochemische Und Physiologische Effekte
3-Sgsgd has been found to have significant biochemical and physiological effects. It has been shown to increase cell proliferation and differentiation, reduce inflammation, and protect against oxidative stress. These effects make it a promising candidate for the development of new drugs for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Sgsgd in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying specific cellular processes. However, one limitation is that the compound is relatively new, and more research is needed to fully understand its effects and potential applications.
Zukünftige Richtungen
There are several future directions for the research and development of 3-Sgsgd. One direction is to further investigate its mechanism of action and identify specific targets for drug development. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, more research is needed to optimize the synthesis method and improve the yield and purity of the compound.
Conclusion:
In conclusion, 3-Sgsgd is a novel compound that has shown great potential in various scientific research applications. Its unique mechanism of action and significant biochemical and physiological effects make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand its effects and potential applications, but the future looks promising for this exciting compound.
Synthesemethoden
The synthesis of 3-Sgsgd involves a unique method that has been developed by a team of researchers. This method involves the use of specific reagents and conditions to produce a pure and stable compound. The synthesis process has been optimized to ensure the highest yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-Sgsgd has shown great potential in various scientific research applications. It has been found to have significant effects on cell growth, differentiation, and apoptosis. It has also been found to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
123564-58-9 |
|---|---|
Produktname |
3-Sgsgd |
Molekularformel |
C53H92O7 |
Molekulargewicht |
841.3 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-6-[[(10R,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C53H92O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-47(54)58-36-46-48(55)49(56)50(57)51(60-46)59-41-31-33-52(6)40(35-41)27-28-42-44-30-29-43(53(44,7)34-32-45(42)52)38(5)25-26-39(9-2)37(3)4/h27,38-39,41-46,48-51,55-57H,3,8-26,28-36H2,1-2,4-7H3/t38-,39+,41?,42?,43-,44?,45?,46-,48-,49+,50-,51-,52+,53-/m1/s1 |
InChI-Schlüssel |
OYZQYQSPKPQLFO-QZQJMBPMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CC[C@H](CC)C(=C)C)C)C)O)O)O |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(=C)C)C)C)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(=C)C)C)C)O)O)O |
Synonyme |
3-O-(6'-O-stearoyl-beta-D-glucosyl)stigmasta-5,25(27)-dien 3-O-(6'-O-stearoylglucosyl)stigmasta-5,25(27)-diene 3-SGSGD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)
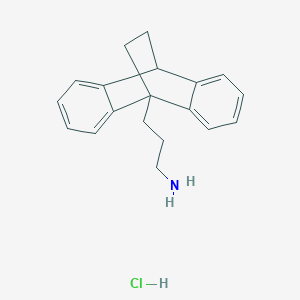
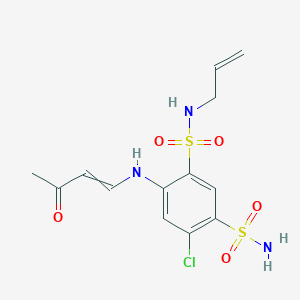
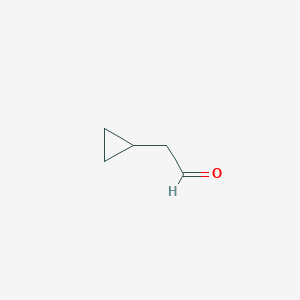
![Benz[a]anthracene-d12](/img/structure/B49388.png)
